molecular formula C15H15BrF3N3O2 B4376145 5-bromo-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-furamide

5-bromo-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-furamide

Cat. No.: B4376145
M. Wt: 406.20 g/mol
InChI Key: ZHSFFSQXNUCYFB-UHFFFAOYSA-N
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Description

5-bromo-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-furamide is a synthetic compound notable for its diverse applications across multiple fields including chemistry, biology, medicine, and industry. This compound's molecular structure, featuring a brominated furamide backbone and a trifluoromethylated pyrazole moiety, grants it unique reactivity and bioactivity profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-furamide typically starts with the formation of the key intermediate, 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole. This intermediate is synthesized through a cyclization reaction involving cyclopropylamine and trifluoroacetylhydrazine under acidic conditions. The resulting pyrazole intermediate is then reacted with 3-bromopropylamine in the presence of a base to yield the desired furamide.

Industrial Production Methods

On an industrial scale, the synthesis of this compound involves multi-step continuous flow processes to enhance yield and efficiency. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial to maximizing production output.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furamide and pyrazole moieties.

  • Reduction: : Reduction reactions can occur at the brominated site or the furamide group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

  • Substitution: : Nucleophiles like amines, thiols, and alcohols under basic conditions are typically used for substitution reactions.

Major Products Formed

Oxidation yields oxidized derivatives with modified functional groups, while reduction often produces less brominated or fully reduced amide products. Substitution reactions yield a wide array of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-furamide is used as a building block for synthesizing more complex molecules. Its reactive sites enable diverse derivatization, expanding its utility in material science and catalysis.

Biology

The compound's bioactive profile is exploited in molecular biology for creating bioactive probes and studying enzyme-substrate interactions. Its potential as a scaffold for drug development is also under investigation, particularly for targeting specific enzymes.

Medicine

In medicine, the compound's derivatives are being explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. Research focuses on modifying its structure to enhance bioavailability and efficacy.

Industry

Industrially, the compound is employed in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for manufacturing high-performance polymers and coatings.

Mechanism of Action

The biological activity of 5-bromo-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-furamide is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's mechanism involves binding to these targets, inhibiting or modifying their activity, and thereby affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-furamide: : Lacks the pyrazole and cyclopropyl groups, making it less bioactive.

  • N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-furamide: : Without the bromine atom, it exhibits different reactivity and biological activity.

  • 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole: : Serves as a precursor but lacks the complete functional diversity of the target compound.

Uniqueness

What sets 5-bromo-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-furamide apart is its combination of brominated furamide and trifluoromethylated pyrazole moieties, which provides unique reactivity and bioactivity profiles, making it valuable for advanced applications in various scientific fields.

Properties

IUPAC Name

5-bromo-N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrF3N3O2/c16-13-5-4-11(24-13)14(23)20-6-1-7-22-10(9-2-3-9)8-12(21-22)15(17,18)19/h4-5,8-9H,1-3,6-7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSFFSQXNUCYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCCNC(=O)C3=CC=C(O3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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